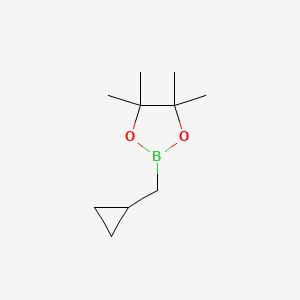
2-(Cyclopropylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
This usually includes the compound’s systematic name, common name, and structural formula. It may also include its classification (e.g., organic, inorganic, polymer, etc.) and its role or uses.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other relevant factors.Molecular Structure Analysis
This involves the use of various spectroscopic techniques (like IR, NMR, Mass Spectroscopy) to elucidate the structure of the compound. X-ray crystallography can provide detailed 3D structures.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, acidity or basicity (pKa), reactivity, etc.Scientific Research Applications
-
Phytochemical and in vitro total antioxidant capacity analyses
- Field : Pharmaceutical Biology
- Application : The peel extracts of Cucumis melo and Citrullus lanatus were analyzed for their chemical constituents and antioxidative properties .
- Methods : Chemical constituents of the peel extracts were analyzed by gas chromatography-mass spectrometry (GC-MS) and the antioxidative properties were evaluated using standard in vitro antioxidative assays .
- Results : The results demonstrated large variation in the chemical constituents of the extracts including alkanes, saturated and unsaturated fatty acids and their esters, cyclic ketones, aldehydes, phenolic compounds and anthocyanin derivatives. Total phenolic content ranged from 2.96–0.85 mg/L gallic acid equivalents for different extracts .
-
Thermoresponsive polyamides
- Field : Polymer Chemistry
- Application : This research covers the recent advances in the emerging field of thermoresponsive polyamides or polymeric amides, i.e., poly(2-oxazoline)s, polypeptoids, and polypeptides, with a specific focus on structure–thermoresponsive property relationships, self-assembly, and applications .
- Methods : The methods of application or experimental procedures were not specified in the abstract .
- Results : The results or outcomes obtained were not specified in the abstract .
-
Oxidative radical ring-opening/cyclization of cyclopropane
- Field : Organic Chemistry
- Application : The research involves the oxidative radical ring-opening/cyclization of cyclopropane .
- Methods : The cyclopropyl olefins undergo a reaction in the same cyclopropyl-substituted carbon radical pathway to finish the ring-opening and cyclization transformation .
- Results : The results or outcomes obtained were not specified in the abstract .
-
Supramolecular Synthon Hierarchy in Cyclopropyl-Containing Peptide-Derived Compounds
- Field : Pharmaceutical Industry
- Application : This research reports the crystal engineering of a series of novel derivatives, including diethyl 2-acetamido-2-(cyclopropylmethyl)malonate . The self-assembly is directed by the cooperative interplay of H-bonds and π-stacking interactions .
- Methods : The synthesis was achieved via a multi-step protocol in good yield and the structures were determined by single-crystal X-ray diffraction .
- Results : Quantum-chemical computational studies revealed that the cyclopropyl ring is capable of various interactions . The molecular docking study delineated the C–H⋯C (cyclopropyl) and C–H (cyclopropyl) ⋯π interactions of the cyclopropyl moiety with the essential amino acid residues inside the active pocket of the human androgen receptor .
-
Synthetic Applications of Radical Ring-Opening: Use of Cyclopropylmethyl System
- Field : Organic Chemistry
- Application : This research involves the cyclopropanation of cyclic allylic alcohols followed by radical deoxygenation, leading to alkyl-substituted cycloalkenes .
- Methods : The methods of application or experimental procedures were not specified in the abstract .
- Results : The results or outcomes obtained were not specified in the abstract .
- Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry
- Field : Organic Chemistry
- Application : This research reports the use of Cyclopentyl Methyl Ether (CPME) as an elective ecofriendly ethereal solvent in classical and modern organic chemistry . It is characterized by a high boiling point, hydrophobicity, a low heat of vaporization, and the formation of a positive azeotrope with H2O .
- Methods : The methods of application or experimental procedures were not specified in the abstract .
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, handling precautions, and first aid measures.
Future Directions
This involves predicting or proposing future research directions, applications, or improvements related to the compound.
For a specific compound, you may need to consult scientific literature or databases. Please note that not all compounds will have information available in all these categories. If you have a different compound or a more specific question about a particular aspect of this compound, feel free to ask!
properties
IUPAC Name |
2-(cyclopropylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO2/c1-9(2)10(3,4)13-11(12-9)7-8-5-6-8/h8H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYXITFSTMSWPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1344115-77-0 | |
| Record name | 2-(cyclopropylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



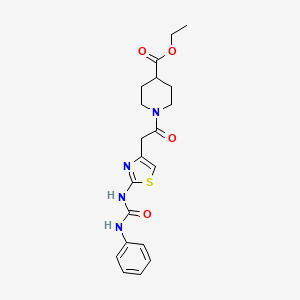
![(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2795715.png)
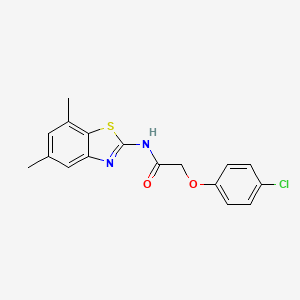
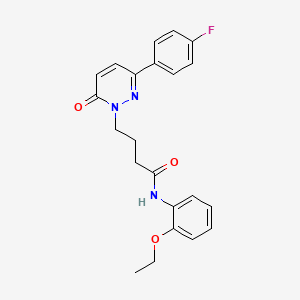
![(E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one](/img/structure/B2795720.png)
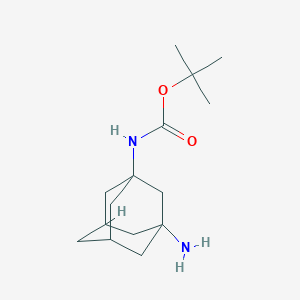
![2-[(2,4-Dichlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2795723.png)
![(1-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2795726.png)
![N-(4-bromo-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2795730.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzamide](/img/structure/B2795733.png)
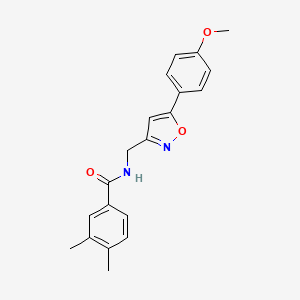
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2795735.png)
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2795736.png)
![Spiro[2,4-dihydro-1H-1,8-naphthyridine-3,1'-cyclobutane]](/img/structure/B2795737.png)